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Abstract
SAR156497 is a potent and exquisitely selective inhibitor of Aurora kinases A, B, and C.[1] This

document provides detailed protocols for essential in vitro assays to characterize the activity of

SAR156497, including a biochemical assay for direct kinase inhibition and a cell-based assay

for assessing its anti-proliferative effects. The provided methodologies are based on

established techniques for evaluating Aurora kinase inhibitors.

Introduction
The Aurora kinase family of serine/threonine kinases plays a crucial role in the regulation of

mitosis.[1] Their dysregulation is frequently observed in various malignancies, making them

attractive targets for cancer therapy.[1] SAR156497 has been identified as a highly selective

inhibitor of Aurora kinases A and B, demonstrating significant potential as an anti-cancer agent.

[1][2][3] Accurate and reproducible in vitro testing is critical for the preclinical evaluation of such

inhibitors. These application notes provide detailed protocols for a biochemical kinase inhibition

assay and a cell-based proliferation assay, along with data presentation tables and

visualizations of the relevant biological pathways and experimental workflows.

Data Presentation
Table 1: Biochemical Activity of SAR156497 against Aurora Kinases
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Target Kinase IC50 (nM) Assay Method

Aurora A 0.6 Biochemical Kinase Assay

Aurora B 1.0 Biochemical Kinase Assay

Data sourced from MedchemExpress, citing Carry JC, et al. J Med Chem. 2015 Jan

8;58(1):362-75.[2][3]

Table 2: Cellular Activity of SAR156497

Cell Line Assay Type Endpoint IC50 (nM)

HCT116 Proliferation Cell Viability

Not explicitly stated in

search results, but

HCT116 is a relevant

cell line.[3]

Signaling Pathway
The Aurora kinases are key regulators of cell cycle progression, particularly during mitosis.

Aurora A is involved in centrosome maturation and separation and spindle assembly, while

Aurora B is a component of the chromosomal passenger complex, regulating chromosome

segregation and cytokinesis. Inhibition of Aurora kinases by SAR156497 disrupts these

processes, leading to mitotic arrest (G2/M phase), and in some cases, polyploidy, ultimately

inducing apoptosis in cancer cells. A key substrate of Aurora B is Histone H3, and inhibition of

its phosphorylation at Serine 10 is a common biomarker for Aurora B inhibitor activity.
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Caption: Inhibition of Aurora A and B by SAR156497 disrupts mitosis, leading to cell cycle

arrest and apoptosis.

Experimental Protocols
Biochemical Aurora Kinase Inhibition Assay (ADP-Glo™
Format)
This protocol describes the determination of the IC50 value of SAR156497 against Aurora A

and B kinases using a luminescence-based kinase assay that measures the amount of ADP

produced.[4][5][6]
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Materials:

Recombinant human Aurora A and Aurora B kinase (active)

Kinase substrate (e.g., Kemptide)

ATP

SAR156497

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[6]

384-well white plates

Multilabel plate reader capable of luminescence detection

Protocol Workflow:
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Biochemical Kinase Inhibition Assay Workflow

Start

Prepare serial dilutions of
SAR156497 and kinase reaction mix

Add 1 µL of SAR156497 or
DMSO to 384-well plate

Add 2 µL of Aurora kinase

Add 2 µL of substrate/ATP mix
to initiate reaction

Incubate at room temperature
for 60 minutes

Add 5 µL of ADP-Glo™ Reagent
to stop reaction and deplete ATP

Incubate at room temperature
for 40 minutes

Add 10 µL of Kinase Detection
Reagent to convert ADP to ATP

Incubate at room temperature
for 30 minutes

Measure luminescence

Calculate IC50 values

End

Click to download full resolution via product page

Caption: Workflow for determining the IC50 of SAR156497 using the ADP-Glo kinase assay.
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Procedure:

Prepare a serial dilution of SAR156497 in DMSO.

In a 384-well plate, add 1 µL of the serially diluted SAR156497 or DMSO (vehicle control) to

the appropriate wells.

Prepare a reaction mixture containing the Aurora kinase in kinase buffer. Add 2 µL of this

mixture to each well.

Prepare a mixture of the kinase substrate and ATP in kinase buffer. Initiate the kinase

reaction by adding 2 µL of this mixture to each well. The final ATP concentration should be at

or near the Km for each kinase.

Incubate the plate at room temperature for 60 minutes.

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete

the remaining ATP.

Incubate the plate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated

during the kinase reaction to ATP.

Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

The data is then analyzed by plotting the luminescence signal against the logarithm of the

inhibitor concentration and fitting to a sigmoidal dose-response curve to determine the IC50

value.

Cell-Based Proliferation Assay (MTT Format)
This protocol describes a method to assess the anti-proliferative effect of SAR156497 on the

HCT116 human colon carcinoma cell line using an MTT assay.[7]

Materials:
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HCT116 human colon carcinoma cell line

Growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

SAR156497

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well tissue culture plates

Microplate reader capable of measuring absorbance at 570 nm

Protocol Workflow:
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Cell-Based Proliferation Assay Workflow (MTT)

Start

Seed HCT116 cells in a
96-well plate and incubate overnight

Treat cells with serial dilutions
of SAR156497

Incubate for 72 hours

Add MTT solution to each well

Incubate for 2-4 hours to allow
formazan crystal formation

Remove media and add DMSO
to dissolve formazan crystals

Measure absorbance at 570 nm

Calculate percent inhibition and IC50

End
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Caption: Workflow for assessing the anti-proliferative activity of SAR156497 in HCT116 cells

using an MTT assay.

Procedure:

Culture HCT116 cells in growth medium at 37°C in a humidified atmosphere with 5% CO2.

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of

approximately 1.5 x 10^4 cells per well in 100 µL of growth medium.[6] Incubate overnight to

allow for cell attachment.

Prepare a serial dilution of SAR156497 in growth medium.

Remove the old medium from the wells and add 100 µL of the medium containing the

different concentrations of SAR156497 or vehicle control (DMSO).

Incubate the plate for 72 hours.[6]

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells

to reduce the MTT to purple formazan crystals.

Carefully remove the medium from each well.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell proliferation inhibition for each concentration of SAR156497
relative to the vehicle-treated control cells. Determine the IC50 value by plotting the

percentage of inhibition against the logarithm of the inhibitor concentration and fitting the

data to a dose-response curve.

Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro

characterization of SAR156497. The biochemical assay allows for the precise determination of
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the inhibitory potency against purified Aurora kinases, while the cell-based proliferation assay

provides insight into the compound's anti-cancer activity in a relevant cellular context.

Adherence to these detailed methodologies will ensure the generation of high-quality,

reproducible data for the continued investigation of SAR156497 and other Aurora kinase

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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